6-Amino-5-(trifluoromethyl)indoline-2,3-dione
Beschreibung
6-Amino-5-(trifluoromethyl)indoline-2,3-dione is a compound with the molecular formula C9H5F3N2O2 and a molecular weight of 230.14 g/mol It is a derivative of indoline-2,3-dione, featuring an amino group at the 6th position and a trifluoromethyl group at the 5th position
Eigenschaften
Molekularformel |
C9H5F3N2O2 |
|---|---|
Molekulargewicht |
230.14 g/mol |
IUPAC-Name |
6-amino-5-(trifluoromethyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)4-1-3-6(2-5(4)13)14-8(16)7(3)15/h1-2H,13H2,(H,14,15,16) |
InChI-Schlüssel |
MESGXXZXRJUVOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1C(F)(F)F)N)NC(=O)C2=O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(trifluoromethyl)indoline-2,3-dione typically involves the reaction of substituted trifluoromethyl benzaldehyde with hydroxylamine to form an intermediate, which then undergoes cyclization to yield the desired product . The reaction conditions often include the use of methanol as a solvent and sodium methoxide as a base, with the reaction mixture being cooled to -8°C and stirred for several hours .
Industrial Production Methods
While specific industrial production methods for 6-Amino-5-(trifluoromethyl)indoline-2,3-dione are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-5-(trifluoromethyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoline derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-Amino-5-(trifluoromethyl)indoline-2,3-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Amino-5-(trifluoromethyl)indoline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Trifluoromethoxy)isatin: Another indoline-2,3-dione derivative with a trifluoromethoxy group instead of an amino group.
Spiroindole and Spirooxindole Scaffolds: These compounds share a similar indoline core structure but have additional spirocyclic rings fused to the indoline moiety.
Uniqueness
6-Amino-5-(trifluoromethyl)indoline-2,3-dione is unique due to the presence of both an amino group and a trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the amino group allows for specific interactions with biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
